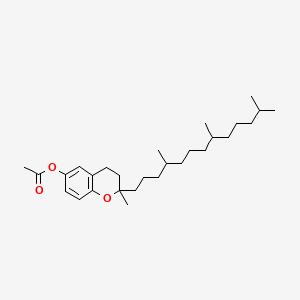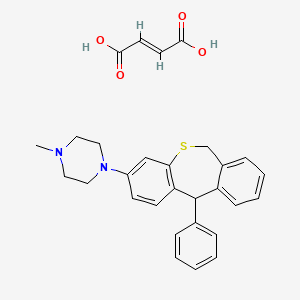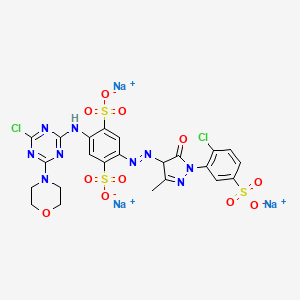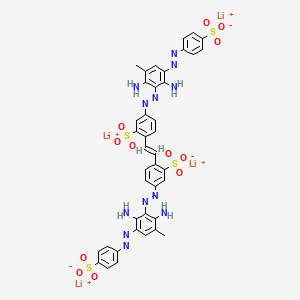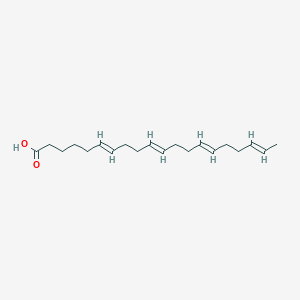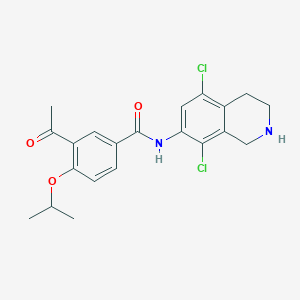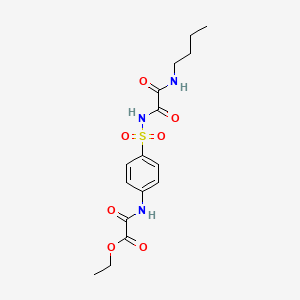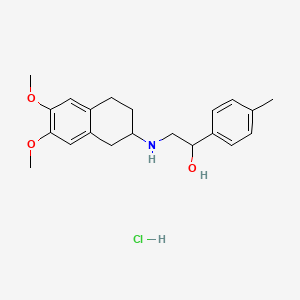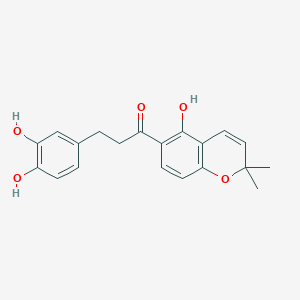
Sodium capryloyl glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium capryloyl glycinate is a compound derived from the amino acid glycine and caprylic acid. It is commonly used in personal care products due to its surfactant properties, which help in cleansing and conditioning the skin. This compound is known for its mildness and compatibility with the skin, making it a popular ingredient in formulations for sensitive skin.
准备方法
Synthetic Routes and Reaction Conditions: Sodium capryloyl glycinate is synthesized through the acylation of glycine with caprylic acid chloride in an aqueous medium. The reaction typically involves the following steps:
Preparation of Caprylic Acid Chloride: Caprylic acid is reacted with thionyl chloride to form caprylic acid chloride.
Acylation Reaction: Glycine is dissolved in water, and caprylic acid chloride is added slowly to the solution under controlled temperature and pH conditions. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
Raw Material Handling: Caprylic acid and glycine are sourced and purified.
Reaction Control: The acylation reaction is carried out in stainless steel reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified through filtration and crystallization to remove any impurities.
Drying and Packaging: The purified this compound is dried and packaged for distribution.
化学反应分析
Types of Reactions: Sodium capryloyl glycinate primarily undergoes hydrolysis and substitution reactions. It is relatively stable under normal conditions but can react with strong acids and bases.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form glycine and caprylic acid.
Substitution: It can undergo substitution reactions with other acyl chlorides or amines under specific conditions.
Major Products Formed:
Hydrolysis Products: Glycine and caprylic acid.
Substitution Products: Various N-acyl glycines depending on the substituent used.
科学研究应用
Sodium capryloyl glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its antimicrobial properties and its role in maintaining skin health.
Medicine: Investigated for its potential use in treating skin conditions such as acne and dermatitis.
Industry: Widely used in the formulation of personal care products, including shampoos, cleansers, and moisturizers, due to its mildness and effectiveness in cleansing and conditioning the skin
作用机制
The mechanism of action of sodium capryloyl glycinate involves its ability to interact with the skin’s surface, reducing surface tension and allowing for effective cleansing. It also has antimicrobial properties, which help in reducing the proliferation of harmful microbes on the skin. The compound works by:
Regulating Sebum Production: Helps in controlling excess oil production on the skin.
Maintaining Skin pH Balance: Ensures the skin remains at an optimal pH, preventing irritation and dryness.
Inhibiting Microbial Growth: Reduces the growth of bacteria and fungi, contributing to healthier skin
相似化合物的比较
Sodium capryloyl glycinate is compared with other similar compounds such as:
Sodium Cocoyl Glycinate: Derived from coconut oil and glycine, it has similar surfactant properties but is often used for its moisturizing benefits.
Sodium Lauroyl Glycinate: Derived from lauric acid and glycine, it is known for its foaming properties and is commonly used in shampoos and body washes.
Sodium Myristoyl Glycinate: Derived from myristic acid and glycine, it is used for its conditioning properties in hair care products.
Uniqueness: this compound stands out due to its balance of mildness and effectiveness. It is particularly suitable for sensitive skin formulations, offering gentle cleansing without causing irritation .
属性
CAS 编号 |
18777-31-6 |
|---|---|
分子式 |
C12H22NNaO3 |
分子量 |
251.30 g/mol |
IUPAC 名称 |
sodium;2-(decanoylamino)acetate |
InChI |
InChI=1S/C12H23NO3.Na/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16;/h2-10H2,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
InChI 键 |
PPGDKNYZDLSHTJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


